![molecular formula C15H18F3NO4S B2833420 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone CAS No. 285986-94-9](/img/structure/B2833420.png)

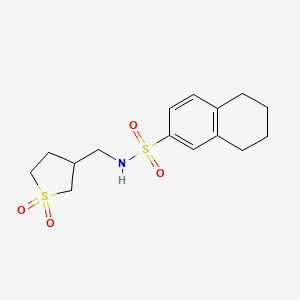

1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of medicament used for acute migraine with or without visual disturbances . It has a molecular formula of C15H18F3NO4S , and its average mass is 365.368 Da .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis process often involves various methods to introduce this functionality .Molecular Structure Analysis

The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The compound has properties like melting point, boiling point, density, molecular formula, molecular weight, and physical properties . It also has a mono-isotopic mass of 365.090851 Da .Scientific Research Applications

Chemical Reactions and Synthesis

- This chemical compound is involved in the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, which are used in various chemical reactions. These derivatives can be prepared in high yield by reacting 1-hydroxybenziodoxoles with corresponding sulfonic acids, leading to microcrystalline solids. They are useful in reactions with alkynyltrimethylsilanes to afford alkynyliodonium triflates or beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates (Zhdankin et al., 1996).

Novel Reagents and Synthesis Processes

- The compound plays a role in creating new reagents like 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), useful in synthesizing ketones from carboxylic acids and aromatic hydrocarbons. TFOP has shown efficiency in converting benzoic acid and aromatic hydrocarbons into corresponding benzophenones (Keumi et al., 1988).

Material Science and Polymer Development

- In material science, a compound similar to 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone is used in developing photosensitive poly(benzoxazole) (PBO) precursors. These precursors, containing 30 wt% of a photosensitive compound, showed good sensitivity and contrast when exposed to ultraviolet light, making them useful in photolithography (Ebara et al., 2002).

Advanced Chemical Synthesis

- The compound is utilized in the synthesis of prolines bearing fluorinated one-carbon units. This includes the preparation of N-[3-(Trifluoromethyl)homoallyl]sulfonamides, which undergo intramolecular addition reactions, leading to the formation of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This method offers a way to synthesize optically active prolines with fluorinated groups at specific positions (Nadano et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of this compound could involve further exploration of its medicinal uses, particularly in the treatment of migraines . Additionally, the trifluoromethyl group’s use as a bioisostere to create derivatives could be further explored to adjust the steric and electronic properties of lead compounds .

properties

IUPAC Name |

1-[2-hydroxy-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4S/c16-15(17,18)12-4-1-3-11(7-12)9-24(22,23)10-13(20)8-19-6-2-5-14(19)21/h1,3-4,7,13,20H,2,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXHRECOOHVMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)

![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)